Product packaging for Benzimidazol-2-one-5-carboxylic acid(Cat. No.:)

Benzimidazol-2-one-5-carboxylic acid

Cat. No.: B8659561
M. Wt: 176.13 g/mol
InChI Key: AUXZCRFKAZELDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazol-2-one-5-carboxylic acid is a multifunctional heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and materials science. This molecule combines a benzimidazolone core, known for its role in biomolecular binding, with a carboxylic acid functional group that allows for further chemical derivatization and metal coordination. In pharmaceutical research, closely related 1H-benzimidazole-5-carboxylic acid derivatives have demonstrated significant potential as antileukemic agents, with studies showing they can induce S/G2 cell cycle arrest and promote apoptosis in cancer cells . Other benzimidazole-5-carboxylic acid variants have been explored as topoisomerase II inhibitors, showing a growth-inhibitory pattern against human cancer cell lines similar to established chemotherapeutic agents like etoposide and doxorubicin . In materials chemistry, the structural analog 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid has been effectively utilized as an organic linker for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs) with transition metals like Co(II), Ni(II), and Cu(II) . These complexes form two-dimensional network structures that have shown utility as effective heterogeneous catalysts for organic coupling reactions . The carboxylic acid group facilitates coordination with metal ions, while the heterocyclic core contributes to the structural diversity of the resulting coordination networks. This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O3 B8659561 Benzimidazol-2-one-5-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N2O3

Molecular Weight

176.13 g/mol

IUPAC Name

2-oxobenzimidazole-5-carboxylic acid

InChI

InChI=1S/C8H4N2O3/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h1-3H,(H,11,12)

InChI Key

AUXZCRFKAZELDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)N=C2C=C1C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Benzimidazol 2 One 5 Carboxylic Acid

Classical and Modern Synthesis Routes to the Benzimidazol-2-one-5-carboxylic Acid Core

The formation of the core benzimidazol-2-one (B1210169) structure, substituted with a carboxylic acid at the 5-position, relies on several foundational synthetic transformations. These routes typically involve the construction of the five-membered urea-like ring fused to the benzene (B151609) backbone.

Condensation-Based Cyclization Strategies

Condensation reactions represent the most traditional and direct approach to the benzimidazol-2-one core. These methods involve the reaction of an o-phenylenediamine (B120857) derivative with a one-carbon carbonyl equivalent. To synthesize the target molecule, the key starting material is 3,4-diaminobenzoic acid.

Common carbonylating agents include:

Phosgene (B1210022) (COCl₂) : A highly reactive and effective reagent for this transformation. The reaction of 3,4-diaminobenzoic acid with phosgene, typically in an aqueous medium with a base to neutralize the HCl byproduct, provides a high yield of this compound. google.com The pH is a critical parameter and is generally maintained between 6 and 12 for optimal results. google.com

Urea (B33335) : A safer and more economical alternative to phosgene. Heating 3,4-diaminobenzoic acid with urea, often in a high-boiling organic solvent or in the absence of a solvent, leads to the formation of the target compound with the elimination of ammonia. google.com The reaction can be sluggish but is suitable for large-scale synthesis.

Other Carbonyl Equivalents : Reagents like carbonyldiimidazole (CDI), diethyl carbonate, and chloroformates can also be employed for the cyclization of 3,4-diaminobenzoic acid, offering varying degrees of reactivity and milder reaction conditions.

Starting MaterialCarbonyl SourceKey ConditionsProduct
3,4-Diaminobenzoic acidPhosgene (COCl₂)Aqueous base, pH 6-12This compound
3,4-Diaminobenzoic acidUrea (NH₂CONH₂)Heat (100-200 °C), optional solventThis compound
3,4-Diaminobenzoic acidCarbonyldiimidazoleOrganic solvent, room temp. to heatThis compound

Reductive Cyclization Pathways

Reductive cyclization offers an alternative route, starting from a substituted o-nitroaniline. For the synthesis of this compound, a suitable precursor would be either 3-amino-4-nitrobenzoic acid or 4-amino-3-nitrobenzoic acid. This pathway involves two key steps: the reduction of the nitro group to an amine, followed by an intramolecular cyclization with a carbonyl source, which can often be performed in a single pot.

A prominent method is reductive carbonylation . In this process, an o-nitroaniline derivative is treated with carbon monoxide (CO) in the presence of a reducing agent and a catalyst. The nitro group is reduced, and the resulting diamine is simultaneously carbonylated and cyclized. For example, treating 3-amino-4-nitrobenzoic acid with CO under pressure, often with a selenium or palladium catalyst, can yield this compound directly. google.comrsc.org This method avoids the isolation of the intermediate diamine, which can be unstable.

Another approach involves a two-step sequence where the nitro group is first reduced using standard reducing agents (e.g., H₂/Pd/C, SnCl₂, Na₂S₂O₄), and the resulting 3,4-diaminobenzoic acid is then cyclized as described in the condensation strategies. researchgate.net

PrecursorReaction TypeKey ReagentsProduct
3-Amino-4-nitrobenzoic acidReductive CarbonylationCarbon Monoxide (CO), Catalyst (e.g., Se, Pd)This compound
4-Amino-3-nitrobenzoic acidReduction then Cyclization1. Reductant (e.g., H₂/Pd/C) 2. Carbonyl source (e.g., Urea)This compound

One-Pot Synthetic Protocols for this compound Derivatives

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. Several one-pot methods have been developed for benzimidazolone derivatives.

One such strategy involves the palladium-catalyzed cascade reaction of a 1,2-dihaloaromatic compound with urea. organic-chemistry.org To obtain the target molecule, one could start with a derivative like methyl 3,4-dibromobenzoate. In the presence of a palladium catalyst, urea can be coupled in a stepwise manner to form both C-N bonds, leading directly to the benzimidazol-2-one core. organic-chemistry.org

Another versatile one-pot method is the reductive cyclization of o-nitroanilines in the presence of an aldehyde and a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). medcraveonline.com While this typically yields 2-substituted benzimidazoles, modification of the carbonyl source can lead to benzimidazolones. For instance, using a reagent that can be converted to a carbonyl group under the reaction conditions could facilitate a one-pot synthesis.

Solid-Phase Synthesis of this compound Analogs

Solid-phase synthesis is a powerful tool for generating libraries of related compounds for applications such as drug discovery. The synthesis of benzimidazol-2-one analogs can be adapted to a solid-phase format.

A typical strategy would involve anchoring a suitable starting material to a polymer resin. For example, 4-amino-3-nitrobenzoic acid can be attached to a resin (e.g., Wang or Rink amide resin) via its carboxylic acid group. The synthesis then proceeds on the solid support:

Reduction : The nitro group is reduced to an amine using a suitable reducing agent (e.g., SnCl₂·2H₂O). researchgate.net

Cyclization : The resulting polymer-bound 3,4-diaminobenzoic acid derivative is treated with a carbonylating agent like triphosgene (B27547) or CDI to form the benzimidazol-2-one ring.

Cleavage : The final product is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), to yield the desired this compound analog.

This approach allows for the variation of substituents on the aromatic ring or at the nitrogen atoms (if alkylated) to rapidly generate a library of compounds.

Catalytic Approaches in this compound Synthesis

The use of catalysts can significantly improve the efficiency, selectivity, and environmental footprint of benzimidazol-2-one synthesis by enabling reactions under milder conditions and with lower waste production.

Palladium Catalysis : Palladium catalysts are widely used in C-N bond formation. As mentioned, Pd-catalyzed cyclization of ureas with 1,2-dihaloaromatics is an effective method for synthesizing benzimidazolones. organic-chemistry.org Furthermore, Pd/C is a key catalyst in the reductive carbonylation of nitroaromatics to produce ureas and related cyclic structures. rsc.org

Copper Catalysis : Copper catalysts, often used with ligands like L-proline, are effective for intramolecular N-arylation reactions. A strategy could involve the synthesis of an o-iodophenylurea derivative, which can then be cyclized using a CuI catalyst to form the benzimidazol-2-one ring. organic-chemistry.org

Phase-Transfer Catalysis : In the reaction between o-phenylenediamines and urea, which can suffer from poor solubility and slow reaction rates, phase-transfer catalysts (PTCs) like benzyltriethylammonium chloride (TEBA) can be employed. google.com The PTC facilitates the transport of reactants between phases, accelerating the reaction and improving yields under milder conditions. google.com

Acid/Base Catalysis : Simple acid or base catalysis is often inherent in the classical synthetic routes. For instance, the condensation of diamines with carbonyl sources is frequently promoted by acidic conditions to activate the carbonyl group or by basic conditions to deprotonate the amine nucleophile.

Strategic Introduction of the Carboxylic Acid Moiety

The most prevalent and effective strategy for the synthesis of this compound involves the use of a precursor that already contains the carboxylic acid group, primarily 3,4-diaminobenzoic acid. This "from the beginning" approach ensures the unequivocal placement of the carboxyl group at the 5-position of the benzimidazolone ring. This method is generally preferred over late-stage carboxylation of a pre-formed benzimidazol-2-one ring, which can be challenging and may lead to issues with regioselectivity and harsh reaction conditions.

The synthesis of the key intermediate, 3,4-diaminobenzoic acid, can be achieved through a multi-step process starting from 4-aminobenzoic acid. This typically involves acetylation of the amino group, followed by nitration at the 3-position, hydrolysis of the acetyl group, and subsequent reduction of the nitro group to an amine. researchgate.net Microwave irradiation has been shown to significantly shorten the reaction times for these steps. researchgate.net

Once 3,4-diaminobenzoic acid is obtained, the benzimidazol-2-one ring is typically formed through cyclization with a carbonyl equivalent. Common reagents for this transformation include phosgene, diphosgene, triphosgene, urea, or carbonyldiimidazole (CDI). researchgate.net The reaction with phosgene or its substitutes proceeds via the formation of an intermediate isocyanate or carbamoyl (B1232498) chloride, which then undergoes intramolecular cyclization. The use of urea is an attractive alternative due to its lower toxicity and cost.

Table 1: Selected Methods for the Synthesis of this compound from 3,4-Diaminobenzoic Acid

Carbonyl SourceReaction ConditionsKey FeaturesReference
Phosgene (COCl₂)Typically in an inert solvent, often with a base to neutralize HCl.High reactivity, but highly toxic and requires special handling.
Diphosgene/TriphosgeneSafer liquid/solid alternatives to phosgene, often used with a base in an inert solvent.Serve as in situ sources of phosgene, offering easier handling.
Urea (CO(NH₂)₂)Heating the reactants together, often without a solvent or in a high-boiling solvent.A non-toxic, inexpensive, and environmentally benign reagent. nih.gov
1,1'-Carbonyldiimidazole (CDI)Mild reaction conditions, typically in an aprotic solvent like THF or DMF.Highly reactive and selective, avoids the formation of acidic byproducts.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through several strategic approaches. These methods allow for the introduction of a wide range of functional groups at various positions of the benzimidazolone core, enabling the fine-tuning of the molecule's properties for specific applications.

One common strategy involves starting with a substituted 3,4-diaminobenzoic acid. For example, if a substituent is desired on the benzene ring, a correspondingly substituted 4-aminobenzoic acid can be carried through the nitration and reduction sequence to yield the required substituted 3,4-diaminobenzoic acid precursor. This is then cyclized as described in the previous section.

Another approach is the direct derivatization of the pre-formed this compound. The carboxylic acid group itself can be converted to esters, amides, or other functional groups using standard organic chemistry transformations. researchgate.net Furthermore, the nitrogen atoms of the benzimidazolone ring can undergo reactions such as N-alkylation or N-arylation, provided the carboxylic acid is suitably protected, for instance, as an ester.

A versatile one-pot method has been reported for the synthesis of a substituted this compound derivative. medcraveonline.com In this approach, ethyl 4-(methylamino)-3-nitrobenzoate is reacted with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in the presence of sodium dithionite. This reagent simultaneously reduces the nitro group and facilitates the reductive cyclization to form the benzimidazole (B57391) ring. Subsequent hydrolysis of the ester yields the final carboxylic acid product, 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid. medcraveonline.com This method demonstrates the efficient construction of a complex substituted derivative in a single synthetic operation.

Table 2: Examples of Synthesized Substituted this compound Derivatives

Substitution PatternSynthetic StrategyStarting MaterialsReference
N-1 and N-3 substitutedN-alkylation of a benzimidazol-2-one precursor.5-Nitrobenzimidazolone and phenoxyethyl bromide. medcraveonline.com
N-1 and 2-position substitutedOne-pot reductive cyclization.Ethyl 4-(methylamino)-3-nitrobenzoate and a substituted benzaldehyde. medcraveonline.com
Derivatives of the carboxylic acid groupAmide or ester formation from the carboxylic acid.This compound and an amine or alcohol. nih.gov

Advanced Spectroscopic Elucidation and Structural Characterization of Benzimidazol 2 One 5 Carboxylic Acid

Vibrational Spectroscopy for Molecular Dynamics Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular motions, such as stretching and bending of bonds. These techniques provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of structural features.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying functional groups within a molecule. For Benzimidazol-2-one-5-carboxylic acid, the spectrum is characterized by distinct absorption bands corresponding to its carboxylic acid, urea (B33335) (amide lactam), and aromatic components.

The carboxylic acid group gives rise to a very broad O–H stretching band, typically observed between 3300 and 2500 cm⁻¹, which is a result of strong intermolecular hydrogen bonding. spectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid is expected in the range of 1710-1680 cm⁻¹ for aromatic acids, often showing conjugation effects. spectroscopyonline.com

The benzimidazol-2-one (B1210169) ring contains a cyclic urea moiety. The N-H stretching vibrations of the amide typically appear in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of this cyclic amide (lactam) is expected to be strong and is often observed around 1750-1700 cm⁻¹. The aromatic ring shows characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 3300 - 2500 Broad, Strong
N-H Stretch Amide (Urea) 3400 - 3200 Medium
C-H Stretch Aromatic 3100 - 3000 Medium
C=O Stretch Carboxylic Acid 1710 - 1680 Strong
C=O Stretch Cyclic Amide (Urea) 1750 - 1700 Strong
C=C Stretch Aromatic 1600 - 1450 Medium-Variable
C-O Stretch Carboxylic Acid 1320 - 1210 Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. While polar functional groups like carbonyls are strong in the IR, non-polar bonds and symmetric vibrations, such as the aromatic ring C=C stretching, often produce strong signals in the Raman spectrum. For this compound, the symmetric breathing vibrations of the benzene (B151609) ring would be particularly prominent. Specific experimental data for the FT-Raman spectrum of this compound is not widely available in the literature, but the expected bands would confirm the presence of the aromatic system and provide further details on the skeletal structure of the molecule. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural map can be constructed.

Proton (¹H) NMR Spectroscopy for Chemical Environment Determination

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exchangeable protons of the NH and OH groups. The benzene ring portion of the molecule has three aromatic protons. Due to the substitution pattern, they would appear as a singlet (or a narrow triplet) and two doublets in the aromatic region, typically between δ 7.0 and 8.5 ppm.

The proton of the carboxylic acid (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above δ 12.0 ppm. The two N-H protons of the cyclic urea moiety are also expected to produce signals, likely as broad singlets, whose chemical shifts can be influenced by solvent and concentration. These exchangeable protons (OH and NH) may not always be observed or may appear very broad depending on the solvent used (e.g., DMSO-d₆ vs. D₂O). chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Environment Predicted Chemical Shift (δ ppm) Multiplicity
H-4 Aromatic ~8.0 - 8.2 d or s
H-6 Aromatic ~7.8 - 8.0 dd
H-7 Aromatic ~7.0 - 7.2 d
N-H (x2) Amide (Urea) ~10.0 - 11.5 Broad s
O-H Carboxylic Acid >12.0 Broad s

(Note: Predicted values are based on typical ranges for these functional groups in DMSO-d₆)

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound has eight carbon atoms, and under typical conditions, eight distinct signals are expected.

The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum, typically in the range of δ 165-175 ppm. The carbonyl carbon of the cyclic urea (C-2) would also be in the downfield region, around δ 150-160 ppm. The six aromatic carbons will produce signals in the δ 105-145 ppm range. Four of these are methine carbons (CH) and two are quaternary carbons (C), with the carbon attached to the carboxylic acid group (C-5) and the two carbons at the ring fusion (C-3a, C-7a) being quaternary. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Environment Predicted Chemical Shift (δ ppm)
C=O (Carboxylic Acid) Carbonyl 165 - 175
C-2 Carbonyl (Urea) 150 - 160
C-3a, C-7a Aromatic (Quaternary) 125 - 145
C-5 Aromatic (Quaternary) 120 - 130
C-4, C-6, C-7 Aromatic (CH) 105 - 125

(Note: Predicted values are based on typical ranges for these functional groups)

Mass Spectrometry for Molecular Ion Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₈H₆N₂O₃), the exact mass is 178.0378 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 178.

Key fragmentation pathways would likely involve the loss of small, stable molecules. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 Da) or the loss of formic acid (HCOOH, 46 Da) or carbon dioxide (CO₂, 44 Da). The benzimidazolone ring is relatively stable, but fragmentation could occur through cleavage of the amide bonds. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion, providing definitive proof of the chemical formula.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Interpretation
178 Molecular Ion [M]⁺˙
161 [M - OH]⁺
134 [M - CO₂]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of benzimidazole (B57391) derivatives in various matrices. For this compound, LC-MS methods are typically developed using reverse-phase chromatography, which separates compounds based on their polarity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatographic peak shape and ionization efficiency.

In LC-MS analysis, the compound is first separated on the LC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds due to its soft ionization nature, which minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The high sensitivity and selectivity of LC-MS/MS, where specific precursor-to-product ion transitions are monitored, allow for the reliable quantification of this compound even in complex biological samples. nih.gov Phenylenediamine-based derivatization methods have been developed to enhance the ionization efficiency and detection sensitivity of carboxylic acids, including those with a benzimidazole core, in various biological matrices. nih.gov

The retention time of this compound in a reversed-phase LC system is influenced by its polarity, which is imparted by the carboxylic acid and the benzimidazolone core. The precise retention time is specific to the column, mobile phase composition, and gradient used. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the molecular weight and offering structural information.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is instrumental in the unambiguous identification of this compound by providing a highly accurate mass measurement of the parent ion. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₆N₂O₃), the theoretical exact mass can be calculated and compared to the experimentally measured mass.

HRMS techniques, such as time-of-flight (TOF) or Orbitrap mass spectrometry, can achieve mass accuracies in the low parts-per-million (ppm) range. This level of accuracy is crucial for confirming the identity of the compound in various applications, from metabolite identification to purity assessment of synthetic samples. In fragmentation studies (MS/MS) using HRMS, the high mass accuracy of the fragment ions provides detailed structural information, helping to elucidate the fragmentation pathways of the this compound molecule. For instance, common fragmentation patterns for benzimidazoles involve cleavages of the imidazole (B134444) ring and loss of substituents. ekb.eg

Table 1: Theoretical and Experimental Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₈H₆N₂O₃
Theoretical Monoisotopic Mass 178.0378 g/mol
Observed [M+H]⁺ (High Resolution) Typically within 5 ppm of theoretical
Observed [M-H]⁻ (High Resolution) Typically within 5 ppm of theoretical

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions within the benzimidazole ring system and the carboxylic acid group. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent environment.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, can provide insights into the nature of the electronic transitions and the solute-solvent interactions. In polar solvents, this compound is likely to exhibit shifts in its absorption bands compared to nonpolar solvents. For example, a bathochromic (red) shift, or a shift to longer wavelengths, in polar protic solvents can indicate the stabilization of the excited state through hydrogen bonding. Conversely, a hypsochromic (blue) shift, or a shift to shorter wavelengths, may also be observed depending on the specific interactions.

Studies on related benzimidazole derivatives have shown that the electronic absorption spectra are influenced by the solvent's polarity, hydrogen bonding capability, and refractive index. mdpi.com The carboxylic acid group, in particular, can engage in hydrogen bonding with protic solvents, which can affect the energy of the electronic transitions. The specific λ_max values and the magnitude of the solvatochromic shifts are dependent on the interplay of these factors. For example, in a study of 2-(furan-2-yl)-1H-benzimidazole-5-carboxylic acid, the absorbance was measured between 290 and 400 nm. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Determination of Bond Lengths, Bond Angles, and Torsion Angles

By analyzing the diffraction pattern of a single crystal, the exact coordinates of each atom in the unit cell can be determined. This allows for the precise calculation of all intramolecular distances and angles. For this compound, this would include the bond lengths within the fused benzene and imidazole rings, the carbonyl group of the lactam, and the carboxylic acid substituent.

The bond lengths can provide insight into the electronic structure of the molecule, such as the degree of delocalization within the aromatic system. For example, the C-N bonds within the imidazole ring and the C=O bond of the 2-one functionality would be of particular interest. Bond angles reveal the geometry around each atom, confirming the planarity of the benzimidazole ring system. Torsion angles describe the conformation of the molecule, particularly the orientation of the carboxylic acid group relative to the benzimidazole ring.

Table 2: Representative Crystallographic Data for a Benzimidazole Derivative

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) Varies
b (Å) Varies
c (Å) Varies
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) Varies
Z Varies
Note: This is an example based on a similar structure; specific data for this compound would require experimental determination. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

Single-crystal X-ray diffraction also reveals how molecules of this compound pack together in the crystal lattice. This packing is governed by a variety of intermolecular interactions, which are crucial for the stability and physical properties of the solid.

The most significant intermolecular interactions for this molecule are expected to be hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). The benzimidazol-2-one moiety also contains a hydrogen bond donor (N-H) and an acceptor (C=O). These functional groups can lead to the formation of extensive hydrogen-bonding networks, such as dimers formed through the carboxylic acid groups or chains and sheets involving both the carboxylic acid and the lactam functionalities.

Resolution of Structural Ambiguities and Tautomerism

Single-crystal X-ray diffraction is a powerful tool for resolving structural ambiguities, such as the exact location of protons and the determination of tautomeric forms. For this compound, there is the potential for tautomerism. The lactam-lactim tautomerism in the 2-one portion of the molecule is a key consideration.

The lactam form (containing a C=O group and an N-H group) is generally the more stable tautomer for 2-benzimidazolones. X-ray diffraction can definitively confirm the presence of the lactam tautomer by precisely locating the hydrogen atom on the nitrogen and determining the C-O bond length, which would be characteristic of a double bond.

Computational and Quantum Chemical Investigations of Benzimidazol 2 One 5 Carboxylic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.govnih.gov This method is particularly effective for predicting the molecular properties of heterocyclic compounds like Benzimidazol-2-one-5-carboxylic acid. DFT calculations allow for the exploration of geometric parameters, electronic distributions, and chemical reactivity, providing data that is often in close agreement with experimental results. researchgate.net Studies on various benzimidazole (B57391) derivatives consistently employ DFT to elucidate their structural and electronic characteristics. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.com

Table 1: Representative Calculated Geometric Parameters for a Benzimidazole Derivative (Data based on a theoretical study of a similar benzimidazole structure)

ParameterBondLength (Å)ParameterAtomsAngle (°)
Bond LengthC=O1.25Bond AngleC-N-C108.5
C-N (ring)1.39N-C-N110.0
C=C (aromatic)1.40C-C-C (aromatic)120.0
C-C (carboxyl)1.49O-C-O (carboxyl)123.0
O-H (carboxyl)0.97

This interactive table contains representative data for illustrative purposes based on typical values found in DFT studies of related benzimidazole compounds.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a significant indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap suggests the molecule is more reactive. acs.org In DFT studies of benzimidazole-thiadiazole derivatives, a lower HOMO-LUMO gap was directly correlated with higher antibacterial and antifungal activity. acs.org For various chiral benzimidazoles, the energy gap was found to influence their biological activity significantly. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Substituted Benzimidazole Derivatives

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzimidazole-Thiadiazole A-6.51-2.983.53
Benzimidazole-Thiadiazole B-6.68-3.263.42
Chiral Benzimidazole C-6.20-0.595.61
Chiral Benzimidazole D-6.45-2.004.45

This interactive table presents data from DFT studies on related benzimidazole derivatives to illustrate typical FMO values.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface, typically color-coded: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would be expected to show:

Negative Regions (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl group (C=O) at the 2-position and the carboxylic acid group (-COOH) at the 5-position. These are the primary sites for electrophilic attack.

Positive Regions (Blue): Localized around the hydrogen atoms of the amine (N-H) in the imidazole (B134444) ring and the hydroxyl group (-OH) of the carboxylic acid. These are the primary sites for nucleophilic attack.

Computational studies on other benzimidazoles confirm this pattern, where MEP analysis successfully predicts the most responsive sites for molecular interactions. nih.gov

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. This analysis provides a quantitative measure of the electron distribution and can reveal the nature of chemical bonds and the potential for intramolecular charge transfer.

In this compound, the electronegative oxygen and nitrogen atoms are expected to carry negative Mulliken charges, while the hydrogen and carbon atoms bonded to them will carry positive charges. The distribution of these charges across the molecule's framework is crucial for understanding its dipole moment and how it interacts with other molecules. The calculated HOMO and LUMO energy gaps in related benzimidazole derivatives have been shown to confirm the occurrence of charge transfer within the molecule.

Table 3: Representative Mulliken Atomic Charges for Benzimidazol-2-one (B1210169)

AtomAtom NumberCharge (a.u.)
C2 (Carbonyl)+0.45
O10 (Carbonyl)-0.50
N1-0.35
H11 (on N1)+0.30
N3-0.35
H12 (on N3)+0.30

This interactive table shows illustrative Mulliken charge values for the core benzimidazol-2-one structure based on typical DFT results.

Global and local reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO – EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / 2η.

These descriptors are instrumental in comparing the reactivity of different molecules within a series. For instance, a molecule with a higher chemical hardness and a larger HOMO-LUMO gap is generally more stable and less reactive.

Local reactivity descriptors , such as Fukui functions and the dual descriptor, provide information about which atomic sites within a molecule are most reactive. These descriptors can distinguish the reactivity of different atoms, predicting the most likely sites for electrophilic, nucleophilic, or radical attack.

Table 4: Calculated Global Reactivity Descriptors for a Benzimidazole Derivative

ParameterSymbolValue
Chemical Potentialμ-4.62 eV
Chemical Hardnessη1.71 eV
Global SoftnessS0.29 eV⁻¹
Electrophilicity Indexω6.24 eV

This interactive table contains representative data calculated from the FMO values of a related benzimidazole derivative.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

No specific studies detailing the vibrational frequency calculations and Potential Energy Distribution (PED) analysis for this compound were found in the available literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stabilization Energies

Information regarding Natural Bond Orbital (NBO) analysis to determine intramolecular interactions and stabilization energies for this compound is not available in the searched scientific databases.

NMR Chemical Shift Predictions and Correlation with Experimental Data

Publicly accessible research correlating experimental NMR data with theoretical chemical shift predictions for this compound could not be identified.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

No studies utilizing Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic excitations of this compound were found.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Detailed analysis of this compound using Electron Localization Function (ELF) and Localized Orbital Locator (LOL) methodologies is not described in the available literature.

Theoretical Modeling of Non-Covalent Interactions

Specific theoretical models describing the non-covalent interactions of this compound are not available in the searched literature.

Computational Studies on Ligand-Metal Coordination Energetics

Computational studies focused on the energetics of ligand-metal coordination involving this compound could not be found in the public domain.

Derivatization and Functionalization Strategies for Benzimidazol 2 One 5 Carboxylic Acid

Esterification and Amidation Reactions

The carboxylic acid group at the 5-position of the benzimidazolone ring is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's solubility, stability, and biological activity.

Esterification of Benzimidazol-2-one-5-carboxylic acid can be achieved through various standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Another mild and efficient method is the Fischer-Speier esterification, which utilizes an excess of the alcohol as both reactant and solvent. For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the reaction between the carboxylic acid and an alcohol at room temperature. The choice of alcohol can vary widely, from simple alkyl alcohols to more complex, functionalized alcohols, allowing for the introduction of diverse ester functionalities.

Amidation reactions introduce an amide bond, which is a key structural feature in many biologically active molecules. The synthesis of benzimidazole-4-carboxamides, for instance, has been explored for developing potent receptor antagonists. nih.gov For this compound, amidation can be carried out by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. Alternatively, peptide coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide a mild and efficient one-pot method for the conversion of carboxylic acids into benzimidazoles, a process that involves an initial amidation step. rsc.org This method has been successfully applied to a wide range of carboxylic acids, including N-protected alpha-amino acids, yielding the corresponding benzimidazoles in high yields. rsc.org The diversity of commercially available amines allows for the synthesis of a vast library of amide derivatives with varied steric and electronic properties.

Table 1: General Conditions for Esterification and Amidation
ReactionReagents and ConditionsProduct
EsterificationAlcohol (R-OH), Acid catalyst (e.g., H₂SO₄), RefluxBenzimidazol-2-one-5-carboxylate ester
Amidation1. SOCl₂ or (COCl)₂ 2. Amine (R₁R₂NH)Benzimidazol-2-one-5-carboxamide
Amidation (Coupling Agent)Amine (R₁R₂NH), Coupling agent (e.g., HBTU, DCC, EDC)Benzimidazol-2-one-5-carboxamide

Nucleophilic and Electrophilic Substitution Reactions on the Benzimidazolone Ring System

The aromatic benzene (B151609) ring of the benzimidazol-2-one (B1210169) system is susceptible to both nucleophilic and electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The electron-withdrawing nature of the carbonyl group and the carboxylic acid at position 5 deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta positions (positions 4 and 6). Conversely, these electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. chemicalbook.com

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation can introduce functional groups onto the benzene ring. For instance, nitration of benzimidazole (B57391) derivatives can proceed smoothly to yield a mixture of 5- and 6-substituted products. longdom.org Given the directing effects of the existing groups on this compound, electrophilic substitution would be expected to occur at the 4 or 6 positions.

Nucleophilic Aromatic Substitution: While less common for simple aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on the benzimidazolone ring if it is sufficiently activated by electron-withdrawing groups and possesses a suitable leaving group, such as a halogen. The reaction of 2-chlorobenzimidazoles with nucleophiles, for example, leads to the formation of benzimidazolin-2-ones and 2-alkoxybenzimidazoles. rsc.org For this compound, if a leaving group were present at a position activated by the carbonyl and carboxyl groups, it could be displaced by a nucleophile.

Formation of Hydrazide Derivatives

The conversion of the carboxylic acid group to a hydrazide functionality opens up a rich field of derivatization possibilities for synthesizing various heterocyclic compounds. The synthesis of carbohydrazide (B1668358) derivatives from benzimidazole precursors has been a key step in the development of compounds with antimicrobial activity. rsc.org

The formation of Benzimidazol-2-one-5-carbohydrazide is typically achieved by reacting the corresponding methyl or ethyl ester of this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux. The resulting hydrazide is a versatile intermediate. It can be further reacted with various electrophiles. For example, condensation with aldehydes and ketones yields the corresponding hydrazones. Treatment with isothiocyanates can lead to thiosemicarbazides, which can be cyclized to form triazoles or thiadiazoles. These subsequent reactions allow for the construction of more complex molecular architectures with potential biological activities.

N-Alkylation and N-Acylation Approaches

The nitrogen atoms of the benzimidazolone ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications can significantly impact the molecule's pharmacological properties.

N-Alkylation: The N-alkylation of benzimidazolones is a common strategy to introduce various alkyl or arylalkyl groups. This reaction is typically carried out by treating the benzimidazolone with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netnih.gov Phase-transfer catalysis has also been employed to facilitate the alkylation of 1,3-dihydro-2H-benzimidazol-2-one with various alkyl halides, leading to both N-mono- and N,N'-disubstituted products in excellent yields. researchgate.net The presence of the acidic N-H protons in this compound allows for similar alkylation strategies. It is possible to achieve mono- or di-alkylation at the N1 and N3 positions.

N-Acylation: N-acylation introduces an acyl group onto the nitrogen atoms of the benzimidazolone ring. This can be achieved by reacting the benzimidazolone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, N-acetylbenzimidazole derivatives have been synthesized by the cyclization of 2-aminoacetanilide derivatives followed by desulfurization. jst.go.jp These N-acylated derivatives can serve as intermediates for further functionalization or as final products with specific biological activities.

Table 2: Conditions for N-Alkylation and N-Acylation
ReactionReagents and ConditionsProduct
N-AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃), DMFN-Alkyl Benzimidazol-2-one derivative
N-AcylationAcyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), BaseN-Acyl Benzimidazol-2-one derivative

Advanced Derivatization Techniques for Analytical Applications

Beyond synthetic derivatization for creating new chemical entities, specific functionalization strategies are employed to enhance the analytical detection and quantification of this compound in various matrices. These techniques are crucial in fields like metabolomics and pharmaceutical analysis.

Pre-column Derivatization for Chromatographic Analysis

For analysis by High-Performance Liquid Chromatography (HPLC), particularly with UV or fluorescence detection, derivatization of the carboxylic acid group can significantly improve sensitivity and chromatographic behavior. nih.gov Since the benzimidazolone moiety itself possesses a chromophore, derivatization is often aimed at enhancing detectability or improving separation.

Pre-column derivatization involves chemically modifying the analyte before its injection into the HPLC system. For carboxylic acids, this often entails esterification with a reagent that introduces a highly UV-absorbent or fluorescent tag. researchgate.net Common derivatizing agents for carboxylic acids include phenacyl bromides and coumarin-based reagents for UV detection, and reagents like 4-bromomethyl-7-methoxycoumarin (B43491) for fluorescence detection. The reaction conditions are typically mild to avoid degradation of the analyte. This approach is particularly useful for detecting low concentrations of the acid in complex biological samples.

On-Tissue Chemical Derivatization for Mass Spectrometry Imaging

Mass Spectrometry Imaging (MSI) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. However, the detection of small molecules like this compound can be challenging due to low ionization efficiency. On-tissue chemical derivatization (OTCD) is an emerging strategy to overcome this limitation. researchgate.net

In OTCD, a derivatizing reagent is applied directly to the tissue section, reacting with the target analyte in situ. For carboxylic acids, reagents that introduce a permanently charged group are often used to enhance ionization efficiency in Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. nih.govacs.orgnih.gov For example, reagents containing a quaternary ammonium (B1175870) group can react with the carboxylic acid functionality of this compound, leading to a significant increase in signal intensity and allowing for its sensitive detection and spatial mapping within the tissue. acs.org This technique provides invaluable information on the localization and potential biological roles of the compound and its metabolites.

Supramolecular Chemistry and Crystal Engineering of Benzimidazol 2 One 5 Carboxylic Acid Systems

Hydrogen Bonding Networks in Solid-State Architectures

Hydrogen bonding is the principal driving force in the solid-state assembly of benzimidazol-2-one-5-carboxylic acid systems. The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-H) facilitates the formation of robust and predictable supramolecular synthons, leading to complex and high-dimensional networks.

Interaction TypeDonorAcceptorRole in Crystal StructureReference
O-H···O Carboxyl -OHCarboxyl C=OFormation of cyclic carboxylic acid dimers, linking molecules into chains or sheets. libretexts.orgnih.gov
N-H···O Imidazole (B134444) N-HLactam C=O, Carboxyl C=O, Water OConnects molecules into tapes, sheets, and 3D networks; stabilizes coordination polymers. nih.govnih.govacs.org
C-H···O Aromatic C-HCarbonyl C=OWeaker interactions that provide additional stabilization to the primary packing motifs. nih.gov

While intermolecular bonding often dominates, intramolecular hydrogen bonds can occur in specific derivatives of this compound, influencing molecular conformation. nih.gov Such bonds can form between a substituent group and the carbonyl or carboxylic acid moieties, locking the molecule into a particular conformation. This conformational rigidity can have significant implications for the molecule's ability to pack in the solid state and its interaction with other molecules or receptors. Infrared spectroscopy studies on certain derivatives have confirmed the existence of intramolecular hydrogen bonds in both the solid state and in solution. nih.gov The presence of an intramolecular hydrogen bond can significantly alter the electronic properties of the molecule. rsc.org

Crystal Packing Motifs: Molecular Tapes and Three-Dimensional Networks

The combination of strong hydrogen bonding and supportive π-π stacking interactions gives rise to recurring crystal packing motifs. One of the most common motifs observed in benzimidazolone derivatives is the "molecular tape" or ribbon. acs.org These tapes are one-dimensional chains where molecules are linked head-to-tail by N-H···O hydrogen bonds. These tapes can then pack in various ways, with their long axes either parallel or at an angle to one another, to form two-dimensional sheets. acs.org

In the presence of suitable functional groups or co-formers, these tapes and sheets can be further cross-linked by additional hydrogen bonds to form robust three-dimensional networks. nih.govacs.org The specific packing arrangement is highly dependent on the substitution pattern on the benzimidazole (B57391) ring, which can introduce secondary interactions that favor a network motif over a simple tape structure. acs.org

Co-crystallization and Self-Assembly Processes

This compound is an excellent candidate for co-crystallization, a technique used to form new solid-state structures with modified physicochemical properties. The carboxylic acid group can form strong and reliable hydrogen bonds with complementary functional groups, such as pyridines or other carboxylic acids. researchgate.net

The process of co-crystallization is a powerful example of directed self-assembly. By selecting co-formers with specific hydrogen bonding capabilities, it is possible to engineer novel supramolecular architectures. acs.org For example, co-crystallization of benzimidazole derivatives with dicarboxylic acids like fumaric acid or maleic acid leads to multi-component crystalline solids where the components are held together in a specific stoichiometric ratio by a network of hydrogen bonds. researchgate.net This strategy allows for the fine-tuning of crystal structures and properties by leveraging predictable intermolecular recognition events. rsc.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Ligands

The this compound scaffold serves as a versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. bldpharm.com The molecule offers multiple coordination sites: the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. nih.gov This allows it to bridge multiple metal centers, forming extended networks with varying dimensionality (1D, 2D, or 3D). researchgate.netglobethesis.com

The choice of the metal ion (e.g., Zn(II), Cd(II), Co(II), Mn(II), Pb(II)) and the reaction conditions (e.g., solvents, temperature) plays a crucial role in determining the final topology and properties of the resulting framework. researchgate.netresearchgate.netrsc.org These materials are of significant interest due to their potential applications in areas such as gas storage, catalysis, and sensing. researchgate.netnih.gov The benzimidazole moiety can also impart specific properties, such as luminescence, to the final MOF structure. rsc.orgresearchgate.net

Metal IonLigand SystemDimensionalityStructural Features / PropertiesReference(s)
Cd(II) / Zn(II) 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene3DPorous frameworks with novel net topologies; selective CO2 gas sorption and luminescence. rsc.orgresearchgate.net
Zn(II) / Cd(II) 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid1D, 2D, 3DDiverse structures including 1D chains, 2D layers, and 3D frameworks; exhibit fluorescence. researchgate.net
Zn(II) 1H-benzimidazole-5,6-dicarboxylic acid3DDistorted tetrahedral coordination geometry; stabilized by N-H···O and O-H···O hydrogen bonds. nih.gov
Pb(II) 1H-benzimidazole-5,6-dicarboxylic acid2DLayered structure with seven-coordinate Pb(II) atoms; layers linked by N-H···O hydrogen bonds. nih.gov
Mn(II) 1H-benzimidazole-5,6-dicarboxylic acid2DLayered network with five-coordinate Mn(II); 3D architecture achieved via hydrogen bonding. researchgate.net
Co(II) 2-[1H-imidazol-2-yl]-1H-benzimidazole-6-carboxylic acid1DOne-dimensional chain structure. researchgate.net

Chelation Modes and Coordination Geometries

This compound presents multiple potential coordination sites for metal ions, leading to a variety of chelation modes and coordination geometries. The specific mode of interaction is influenced by factors such as the nature of the metal ion, the solvent system, pH, and the presence of ancillary ligands. The primary coordination sites are the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group.

The benzimidazol-2-one (B1210169) moiety can exist in lactam-lactim tautomeric forms. wisdomlib.orgrsc.org This tautomerism can influence the coordination behavior. In the lactam form, coordination can occur through the exocyclic carbonyl oxygen and a deprotonated imidazole nitrogen. In the lactim form, coordination is more likely to involve the endocyclic nitrogen atoms, similar to standard benzimidazole derivatives.

The carboxylic acid group typically coordinates in one of several well-established modes: monodentate, bidentate chelating, or bidentate bridging. These varied coordination possibilities allow for the formation of diverse metal-organic architectures, from discrete polynuclear complexes to extended one-, two-, or three-dimensional coordination polymers. For instance, related benzimidazole carboxylic acid ligands have been shown to form coordination polymers with various metal ions, exhibiting different dimensionalities and network topologies.

Table 1: Potential Coordination Modes of this compound

Functional GroupPotential Coordination SitesCommon Coordination ModesResulting Architectures
Benzimidazol-2-oneImidazole Nitrogen, Carbonyl OxygenMonodentate, BridgingInfluences dimensionality of coordination polymers
Carboxylic AcidCarboxylate Oxygen AtomsMonodentate, Bidentate Chelating, Bidentate BridgingFormation of dimers, chains, layers, and 3D frameworks

Luminescent Metal Complexes

Metal-organic frameworks (MOFs) and coordination polymers constructed from organic ligands with conjugated π-systems often exhibit interesting photoluminescent properties. rsc.orgresearchgate.netrsc.org The benzimidazole core, being an aromatic heterocycle, provides the necessary rigidity and electronic properties for luminescence. The incorporation of metal ions, particularly d¹⁰ metals like Zn(II) and Cd(II) or lanthanides, can modulate the luminescent behavior of the ligand. mdpi.com

While specific studies on the luminescence of metal complexes of this compound are not extensively reported, the general principles of luminescent MOFs suggest that its complexes are likely to be emissive. The emission can originate from several electronic transitions:

Ligand-centered (LC) transitions: These are π-π* or n-π* transitions within the this compound ligand itself. The emission wavelength is primarily determined by the electronic structure of the organic linker.

Metal-to-Ligand Charge Transfer (MLCT): In complexes with suitable metal ions (e.g., transition metals with accessible d-orbitals), an electron can be excited from a metal-centered orbital to a ligand-centered orbital.

Ligand-to-Metal Charge Transfer (LMCT): This involves the transfer of an electron from a ligand-based orbital to a metal-based orbital upon photoexcitation.

Metal-centered (MC) transitions: In the case of lanthanide complexes, the characteristic sharp emission bands arise from f-f electronic transitions within the lanthanide ion. The organic ligand in this case acts as an "antenna," absorbing light and transferring the energy to the metal center. mdpi.com

The luminescent properties of such complexes can be sensitive to their environment, making them potential candidates for chemical sensors. For instance, the presence of certain solvent molecules or analytes can cause a shift in the emission wavelength or a change in the emission intensity (quenching or enhancement). mdpi.com

Table 2: Potential Luminescent Properties of Metal Complexes

Type of TransitionDescriptionInfluencing FactorsPotential Applications
Ligand-Centered (LC)π-π* or n-π* transitions within the ligandNature of the ligand, solvent polarityGeneral fluorescence applications
Charge Transfer (MLCT/LMCT)Electron transfer between metal and ligandMetal ion, ligand structure, coordination geometrySensing, photocatalysis
Metal-Centered (MC)f-f transitions in lanthanide ionsLanthanide ion, efficiency of energy transfer from the ligandBio-imaging, lighting

Role of this compound as a Supramolecular Synthon

A supramolecular synthon is a structural unit within a molecule that is responsible for the formation of specific and predictable intermolecular interactions. rsc.org this compound is a versatile molecule for the construction of supramolecular architectures due to its ability to form robust and directional hydrogen bonds.

The benzimidazol-2-one moiety contains a cyclic urea (B33335) unit with two N-H donors and a C=O acceptor. This functionality can form a well-defined, self-complementary hydrogen-bonded dimer, known as a tape or ribbon motif, which is a common feature in the crystal structures of 2-benzimidazolone derivatives. acs.org This interaction is a strong and reliable synthon for directing the self-assembly of these molecules.

The carboxylic acid group is also a powerful supramolecular synthon. It can form a classic hydrogen-bonded dimer with another carboxylic acid molecule. nih.gov Alternatively, it can engage in hydrogen bonding with other functional groups, such as the N-H or C=O groups of the benzimidazol-2-one ring, leading to more complex hydrogen-bonded networks. The interaction between a carboxylic acid and an imidazole ring can lead to the formation of a robust benzimidazolium-carboxylate supramolecular heterosynthon, which is a key interaction in the assembly of multicomponent crystal structures. rsc.org

The interplay of these different hydrogen bonding motifs, along with π-π stacking interactions between the aromatic rings, allows for the rational design of a wide range of supramolecular structures, including chains, sheets, and three-dimensional networks. The specific supramolecular architecture adopted will depend on the steric and electronic properties of any substituents on the benzimidazole ring, as well as the crystallization conditions.

Table 3: Key Supramolecular Synthons of this compound

SynthonInteracting GroupsDescriptionCommon Resulting Motif
Benzimidazol-2-one DimerN-H --- O=CSelf-complementary hydrogen bonds between two benzimidazol-2-one ringsOne-dimensional tapes or ribbons
Carboxylic Acid DimerCOOH --- HOOCClassic hydrogen-bonded dimer between two carboxylic acid groupsCentrosymmetric dimer
Benzimidazolium-CarboxylateC=O---H-N⁺, C-O⁻---H-NHydrogen bonding between a protonated imidazole ring and a deprotonated carboxylate groupRobust heterosynthon in multicomponent systems
Mixed SynthonsN-H --- OOC, C=O --- HOOCHydrogen bonding between the benzimidazol-2-one and carboxylic acid functionalitiesComplex hydrogen-bonded chains and sheets

Applications in Materials Science of Benzimidazol 2 One 5 Carboxylic Acid and Its Derivatives

Polymer Chemistry

The benzimidazolone moiety is recognized for imparting high thermal stability and specific electronic properties to macromolecular structures. The presence of a carboxylic acid group on this core structure in Benzimidazol-2-one-5-carboxylic acid further expands its utility in polymer synthesis, allowing for its incorporation into various polymer backbones through conventional polymerization techniques.

Integration into Conductive Polymers and Functional Macromolecules

While direct polymerization of this compound into conductive polymers is not extensively documented in publicly available research, the integration of the core benzimidazol-2-one (B1210169) unit into functional macromolecules has been demonstrated. Novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized through N-C coupling reactions. nih.govresearchgate.net In these reactions, 1H-benzo[d]imidazol-2(3H)-one acts in a manner similar to a bisphenol, reacting with activated aromatic dihalides to produce high molecular weight linear polymers. nih.govresearchgate.net

The carboxylic acid group of this compound provides a reactive site for polycondensation reactions, suggesting its potential for creating polyesters and polyamides. The synthesis of poly(2,5-benzimidazole) (ABPBI), a related conductive polymer, is achieved through the polycondensation of 3,4-diaminobenzoic acid, highlighting a pathway for forming benzimidazole-containing polymers from monomers with both amine and carboxylic acid functionalities. frontiersin.orgdtu.dk This suggests that this compound could be a valuable monomer for creating functional polymers where the benzimidazolone unit contributes to the polymer's thermal and electronic properties, and the carboxylic acid group enables polymerization and influences solubility and ion-exchange capabilities.

Influence on Polymer Properties (e.g., Conductivity, Ion Exchange Capacity, Acid Retention)

The incorporation of benzimidazole (B57391) and its derivatives into polymer structures is known to significantly influence their properties. For instance, benzimidazole-based polymers are noted for their high thermal stability and mechanical strength. frontiersin.orgdtu.dk

Conductivity: Polymers containing benzimidazole moieties, such as poly(2,5-benzimidazole) (ABPBI), are known to be proton conductors, especially when doped with acids like phosphoric acid. frontiersin.org The conductivity is facilitated by the network of nitrogen atoms in the benzimidazole rings. The introduction of the benzimidazol-2-one structure is also expected to contribute to the electronic properties of the polymer.

Ion Exchange Capacity (IEC): The carboxylic acid group in this compound is a key feature for enhancing the ion exchange capacity of polymers. IEC is a measure of the polymer's ability to exchange ions with the surrounding medium. In a study on ABPBI, the ion exchange capacity was shown to increase with the molecular weight of the polymer. frontiersin.orgresearchgate.net The presence of the -COOH group in a polymer derived from this compound would inherently provide sites for cation exchange.

Acid Retention: The ability of benzimidazole-based polymers to retain acids is crucial for their application in high-temperature proton exchange membrane fuel cells. The basic nitrogen sites in the imidazole (B134444) ring can interact with acids, leading to high acid doping levels. frontiersin.org Research on ABPBI has shown that acid retention capability improves with increasing polymer molecular weight due to chain entanglement which traps more acid molecules. frontiersin.orgresearchgate.net The benzimidazolone structure, combined with the carboxylic acid group, would likely influence the acid-base properties of the resulting polymer and its capacity for acid retention.

Below is an interactive data table summarizing the impact of molecular weight on the properties of a related polymer, Poly(2,5-benzimidazole) (ABPBI).

PropertyLow Molecular Weight ABPBIHigh Molecular Weight ABPBIReference
Phosphoric Acid Loading RatioLowerHigher (up to 4.9 mol per monomeric unit) frontiersin.org
Acid Retention CapabilityLowerHigher (increased by 11%) frontiersin.org
Ion Exchange Capacity (IEC)1.1 mmol/g2.1 mmol/g frontiersin.org
Oxidative Stability (Weight Loss)19%9% frontiersin.orgresearchgate.net
Proton Conductivity at 140°CLowerHigher (up to 8.0 mS/cm) frontiersin.orgresearchgate.net

Development of Specialized Functional Materials

Benzimidazole carboxylic acids are versatile ligands for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs), which are classes of specialized functional materials. researchgate.net These materials are constructed from metal ions or clusters linked together by organic ligands, creating one-, two-, or three-dimensional networks. The resulting structures can exhibit high porosity and large surface areas, making them suitable for applications in gas storage, separation, and catalysis.

Two new cobalt-based coordination polymers have been synthesized using different benzimidazole carboxylic acid ligands. researchgate.net These materials have demonstrated good performance in the adsorption of anionic dyes and have shown potential as electrode materials with specific capacitances as high as 658.6 F g⁻¹ at a current density of 1 A g⁻¹. researchgate.net Furthermore, lanthanide complexes with a rigid benzimidazole carboxylic acid ligand have been shown to act as fluorescent sensors for nitrobenzene (B124822) and Fe(III) ions. researchgate.net

Design of Optical Chemical Sensors and Optoelectronic Materials

The benzimidazole unit is a key component in the design of optical chemical sensors due to its inherent electronic and photophysical properties. researchgate.net Its multifunctionality, including electron-accepting ability, π-bridging capabilities, chromogenic pH sensitivity, and metal-ion chelating properties, makes it an excellent candidate for creating molecules that can signal the presence of specific analytes through changes in their optical properties. researchgate.net

Chromogenic pH Sensitivity and Switching

Benzimidazole derivatives can act as fluorescent pH sensors. researchgate.netmdpi.com Their fluorescence can be tuned by the presence of different substituents on the benzimidazole core. researchgate.net The mechanism of pH sensing is often based on the protonation and deprotonation of the nitrogen atoms in the imidazole ring, which alters the electronic structure of the molecule and, consequently, its absorption and emission spectra. This can lead to a "switching" of the fluorescence in response to changes in pH. The carboxylic acid group in this compound would also participate in acid-base equilibria, potentially providing an additional mechanism for pH-dependent optical responses.

Metal-Ion Sensing Mechanisms

The nitrogen atoms in the benzimidazole ring, along with the oxygen atoms of the carbonyl and carboxylic acid groups in this compound, can act as a chelating site for metal ions. researchgate.netkarazin.ua The binding of a metal ion to the benzimidazole derivative can lead to a change in its fluorescence properties through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). nih.gov

For example, a benzimidazole-based fluorescent probe has been developed for the selective recognition of Cobalt (II) ions, where the binding of the ion leads to fluorescence quenching due to a PET mechanism. nih.gov The benzimidazole-thiazole fragment has also been identified as a promising coordination site for the design of fluorescent probes for Cadmium (II) and Magnesium (II) ions. karazin.ua The specific structure of this compound offers multiple coordination sites, suggesting its potential for the development of selective metal-ion sensors.

Photovoltaic Applications

Derivatives of the benzimidazole core structure are recognized for their potential in photovoltaic devices, particularly in Dye-Sensitized Solar Cells (DSSCs). In a typical DSSC, a sensitizer (B1316253) dye absorbs sunlight and injects electrons into a wide-bandgap semiconductor, most commonly titanium dioxide (TiO₂), thereby generating an electric current. The carboxylic acid group is a key feature in these dyes, as it serves as an effective anchoring group to the TiO₂ surface, facilitating efficient electron injection.

While direct studies on this compound as a primary sensitizer are not extensively documented, research on related benzimidazole-based dyes highlights the promise of this class of compounds. These dyes are typically designed with a Donor-π-Acceptor (D-π-A) architecture, where the benzimidazole moiety can act as part of the π-conjugated bridge or be modified with donor/acceptor groups.

Furthermore, benzimidazole derivatives have also been utilized as additives in the electrolyte of DSSCs. The addition of benzimidazole and 2-ethylimidazole (B144533) to the electrolyte was found to enhance the open-circuit voltage (Voc) and fill factor (ff), leading to a notable efficiency of 7.93%. researchgate.net These findings underscore the versatility of the benzimidazole scaffold in improving the performance of solar cells.

The performance of several DSSCs utilizing benzimidazole-based derivatives is summarized in the interactive table below.

Sensitizer/AdditivePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (ff)
SC36 Dye7.38%---
Ferrocenyl Benzimidazole (with COOH anchor)5.81%0.648 V12.74 mA/cm²-
Benzimidazole/2-ethylimidazole (additive)7.93%0.817 V--
1,8-naphthalene benzimidazole (with COOH group)0.91%0.344 V5.93 mA/cm²0.45

Non-Linear Optics (NLO) Material Development

Benzimidazole and its derivatives are a class of organic materials that have demonstrated significant potential for applications in non-linear optics (NLO). researchgate.net NLO materials are crucial for a range of technologies, including optical switching, telecommunications, and frequency conversion, due to their ability to alter the properties of light. The NLO response in organic molecules often arises from a high degree of π-conjugation and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer.

The benzimidazole framework, with its aromatic system, provides a platform for designing molecules with substantial NLO properties. Specifically, these compounds have shown promise for second-harmonic generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the energy. researchgate.net

While experimental data on the NLO properties of this compound itself is limited in the available literature, computational studies on related benzimidazole carboxylate derivatives have been conducted to predict their NLO response. A theoretical investigation using Density Functional Theory (DFT) was performed on a series of methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. nih.gov This study calculated the first hyperpolarizability (βtot), a measure of the second-order NLO response. The calculated βtot values for these compounds were found to be significant, with the derivative 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole showing particularly high values, indicating its potential as an NLO material. nih.gov

Another theoretical study focused on how the NLO properties of benzimidazole derivatives could be "switched" on and off. By removing a proton from the imidazole ring, the first hyperpolarizability (β₀) of certain chromophores was dramatically increased. For one derivative, the β₀ value was tuned up to 2028 x 10⁻³⁰ esu in its deprotonated state, showcasing a significant NLO switching behavior.

Experimental studies on benzimidazole single crystals have also confirmed their NLO activity. Z-scan techniques have been employed to measure the third-order NLO properties, such as the non-linear refractive index (n₂) and the third-order non-linear susceptibility (χ³). researchgate.net For a Benzimidazole crystal, the magnitude of χ³ was found to be in the range of 10⁻⁵ esu. researchgate.net For derivatives like 2-methyl benzimidazole (2-MBMZ) and 2-hydroxy benzimidazole (2-HBMZ), the χ³ values were determined to be 2.60182 × 10⁻⁵ esu and 1.87049 × 10⁻⁵ esu, respectively. researchgate.net

The NLO properties of several benzimidazole derivatives are detailed in the interactive table below.

CompoundNLO PropertyMeasured/Calculated ValueTechnique
Benzimidazole CrystalThird-order susceptibility (χ³)10⁻⁵ esuZ-scan
2-Methyl Benzimidazole (2-MBMZ)Third-order susceptibility (χ³)2.60182 × 10⁻⁵ esuZ-scan
2-Hydroxy Benzimidazole (2-HBMZ)Third-order susceptibility (χ³)1.87049 × 10⁻⁵ esuZ-scan
Deprotonated Benzimidazole ChromophoreFirst Hyperpolarizability (β₀)Up to 2028 x 10⁻³⁰ esuDFT Calculation

Conclusion and Future Research Directions

Summary of Key Research Advancements

Research into benzimidazol-2-one-5-carboxylic acid and its derivatives has yielded several noteworthy advancements, primarily centered on their synthesis and preliminary evaluation of their biological and material properties. Key progress has been made in establishing synthetic protocols, often adapted from the broader knowledge of benzimidazole (B57391) chemistry. The classical approach involves the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives. rsc.orgorientjchem.org More recent advancements have highlighted one-pot synthesis methodologies and the use of greener catalysts to improve reaction efficiency and environmental sustainability. medcraveonline.comnih.gov

Derivatives of the parent compound have shown promise in medicinal chemistry. For instance, various benzimidazolone derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. researchgate.netnih.gov The carboxylic acid moiety at the 5-position provides a crucial handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. Furthermore, the benzimidazolone core is a known pharmacophore found in several commercially available drugs, suggesting the therapeutic potential of its carboxylic acid derivatives. researchgate.net

In the realm of materials science, the ability of the carboxylic acid group to participate in hydrogen bonding and coordination with metal ions has been a focal point. This has led to the development of novel coordination polymers and supramolecular assemblies with interesting photophysical or catalytic properties.

Unexplored Synthetic Avenues

While established synthetic methods for benzimidazoles provide a solid foundation, several unexplored avenues for the synthesis of this compound could lead to more efficient and versatile routes.

One promising area is the exploration of C-H activation strategies. Direct carboxylation of a pre-formed benzimidazol-2-one (B1210169) scaffold at the C-5 position would represent a highly atom-economical approach. This would circumvent the need for pre-functionalized diamine starting materials.

Another avenue lies in the development of flow chemistry protocols. A continuous-flow synthesis of this compound could offer advantages in terms of scalability, safety, and product consistency compared to traditional batch processes. researchgate.net

Furthermore, the use of photoredox catalysis for the synthesis of the benzimidazolone core or for the introduction of the carboxylic acid group remains largely unexplored. These methods often proceed under mild conditions and can offer unique reactivity patterns.

Finally, enzymatic or biocatalytic approaches could provide a green and highly selective route to the target molecule. The use of engineered enzymes for the key bond-forming reactions could lead to improved yields and reduced waste.

Emerging Trends in Advanced Characterization and Computational Modeling

The structural and electronic properties of this compound are crucial for understanding its reactivity and potential applications. Emerging trends in characterization and computational modeling offer powerful tools for in-depth analysis.

Advanced Spectroscopic and Crystallographic Techniques: Beyond routine characterization, techniques such as solid-state NMR and high-resolution single-crystal X-ray diffraction can provide detailed insights into the solid-state packing and intermolecular interactions of the compound and its derivatives. nih.gov These are particularly important for understanding its potential in forming ordered supramolecular structures.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly being used to predict and rationalize the properties of benzimidazole derivatives. nih.govmdpi.com For this compound, computational studies could be employed to:

Predict its reactivity and the feasibility of unexplored synthetic routes.

Model its interaction with biological targets to guide the design of new therapeutic agents. tandfonline.com

Simulate its self-assembly into supramolecular structures and predict the properties of the resulting materials.

The following table summarizes key computational approaches and their potential applications for this compound:

Computational MethodPotential Application for this compound
Density Functional Theory (DFT) Calculation of electronic structure, reactivity indices, and spectroscopic properties.
Molecular Docking Prediction of binding modes and affinities with biological macromolecules.
Molecular Dynamics (MD) Simulations Study of the dynamic behavior and stability of the compound in different environments.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of non-covalent interactions in supramolecular assemblies.

Potential for Novel Supramolecular Architectures and Functional Materials

The presence of both a hydrogen-bond donating and accepting benzimidazolone core and a carboxylic acid group makes this compound an excellent building block for the construction of novel supramolecular architectures.

Hydrogen-Bonded Networks: The molecule can self-assemble through a combination of N-H---O=C and O-H---N hydrogen bonds, leading to the formation of tapes, sheets, or three-dimensional networks. The predictability of these interactions can be harnessed to design materials with specific topologies and properties.

Functional Materials: The unique electronic properties of the benzimidazolone ring system, coupled with the functionality of the carboxylic acid, could be exploited to create functional materials for applications in:

Optoelectronics: As components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensing: The carboxylic acid group can be functionalized with recognition units for the selective sensing of ions or small molecules.

Corrosion Inhibition: Benzimidazolone derivatives have shown potential as corrosion inhibitors, and the carboxylic acid group could enhance this property through stronger surface adsorption. mdpi.com

Interdisciplinary Research Prospects

The versatile structure of this compound opens up numerous avenues for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.

Medicinal Chemistry: Further derivatization of the carboxylic acid group to form amides, esters, or other functional groups could lead to the discovery of new drug candidates with improved potency and selectivity against various diseases, including cancer and microbial infections. nih.govresearchgate.net

Biomaterials: The ability of the compound to form stable, ordered structures through self-assembly could be utilized in the development of novel biomaterials for applications such as drug delivery or tissue engineering.

Catalysis: Coordination complexes of this compound with transition metals could be explored as catalysts for a range of organic transformations. The benzimidazolone ligand can influence the electronic and steric properties of the metal center, thereby tuning its catalytic activity.

The following table outlines potential interdisciplinary research directions:

Research AreaPotential Application of this compound
Drug Discovery Scaffold for the development of novel anticancer, antimicrobial, and antiviral agents.
Materials Science Building block for functional materials such as MOFs, sensors, and optoelectronic devices.
Biotechnology Component of biocompatible materials for drug delivery and tissue engineering.
Catalysis Ligand for the design of new homogeneous and heterogeneous catalysts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.